Cas no 948-94-7 (N-(2,2-Difluorobenzo1,3dioxol-5-yl)acetamide)

N-(2,2-Difluorobenzo[1,3]dioxol-5-yl)acetamide is a fluorinated aromatic acetamide derivative characterized by its unique difluorobenzo[d][1,3]dioxole scaffold. This compound exhibits notable stability due to the electron-withdrawing effects of the difluoromethylene group, enhancing its utility in synthetic and pharmaceutical applications. Its structural features make it a valuable intermediate in the development of bioactive molecules, particularly in medicinal chemistry, where fluorinated compounds are prized for their improved metabolic stability and binding affinity. The acetamide moiety further provides a versatile handle for derivatization, enabling its use in the synthesis of more complex targets. Its well-defined chemical properties ensure reproducibility in research and industrial settings.
N-(2,2-Difluorobenzo1,3dioxol-5-yl)acetamide structure
948-94-7 structure
Product Name:N-(2,2-Difluorobenzo1,3dioxol-5-yl)acetamide
CAS No:948-94-7
MF:C9H7F2NO3
MW:215.153589487076
MDL:MFCD09835564
CID:797371
PubChem ID:15767317
Update Time:2025-06-11

N-(2,2-Difluorobenzo1,3dioxol-5-yl)acetamide Chemical and Physical Properties

Names and Identifiers

    • Acetamide,N-(2,2-difluoro-1,3-benzodioxol-5-yl)-
    • N-(2,2-Difluorobenzo[1,3]dioxol-5-yl)acetamide
    • N-(2,2-difluoro-1,3-benzodioxol-5-yl)acetamide
    • N-(2,2-Difluoro-benzo[1,3]dioxol-5-yl)-acetamide
    • 3',4'-[(Difluoromethylene)dioxy]acetanilide
    • 3,4-Difluor-methylendioxy-thioacetanilid
    • 4-Acetamino-1,2-difluormethylendioxy-benzol
    • N-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)acetamide
    • FT-0666812
    • N-(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)acetamide
    • N-(2,2-difluoro-1,3-dioxaindan-5-yl)acetamide
    • AKOS009020406
    • EN300-9266700
    • DTXSID00578138
    • SCHEMBL15553344
    • 948-94-7
    • DB-298196
    • N-(2,2-Difluorobenzo1,3dioxol-5-yl)acetamide
    • MDL: MFCD09835564
    • Inchi: 1S/C9H7F2NO3/c1-5(13)12-6-2-3-7-8(4-6)15-9(10,11)14-7/h2-4H,1H3,(H,12,13)
    • InChI Key: LGSMRDRDHHFMJP-UHFFFAOYSA-N
    • SMILES: FC1(OC2C=CC(=CC=2O1)NC(C)=O)F

Computed Properties

  • Exact Mass: 215.03900
  • Monoisotopic Mass: 215.03939941g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 272
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: 1.7
  • Topological Polar Surface Area: 47.6Ų

Experimental Properties

  • Density: 1.45
  • Melting Point: 136-1380C
  • Boiling Point: 313.1°C at 760 mmHg
  • Flash Point: 143.2°C
  • Refractive Index: 1.535
  • PSA: 47.56000
  • LogP: 2.03950

N-(2,2-Difluorobenzo1,3dioxol-5-yl)acetamide Customs Data

  • HS CODE:2932999099
  • Customs Data:

    China Customs Code:

    2932999099

    Overview:

    2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

N-(2,2-Difluorobenzo1,3dioxol-5-yl)acetamide Pricemore >>

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Additional information on N-(2,2-Difluorobenzo1,3dioxol-5-yl)acetamide

Recent Advances in the Study of N-(2,2-Difluorobenzo1,3dioxol-5-yl)acetamide (CAS: 948-94-7)

N-(2,2-Difluorobenzo1,3dioxol-5-yl)acetamide (CAS: 948-94-7) is a fluorinated benzodioxole derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research. Recent studies have explored its potential as a bioactive compound with applications in drug discovery and development. This research briefing synthesizes the latest findings on its synthesis, pharmacological properties, and therapeutic potential.

One of the key advancements in the study of N-(2,2-Difluorobenzo1,3dioxol-5-yl)acetamide is its improved synthetic route, which has been optimized for higher yield and purity. Researchers have reported a novel catalytic method involving palladium-catalyzed cross-coupling reactions, which significantly reduces the formation of by-products. This development is crucial for scaling up production for preclinical and clinical studies.

Pharmacological investigations have revealed that N-(2,2-Difluorobenzo1,3dioxol-5-yl)acetamide exhibits promising activity as a modulator of specific enzyme pathways, particularly those involved in inflammatory responses. In vitro studies demonstrate its ability to inhibit cyclooxygenase-2 (COX-2) with a selectivity ratio that suggests potential as a non-steroidal anti-inflammatory drug (NSAID) candidate. These findings are supported by molecular docking studies that highlight its binding affinity to the COX-2 active site.

Further research has explored the compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties. Preliminary data indicate good oral bioavailability and a favorable half-life, making it a viable candidate for further development. However, challenges remain in optimizing its metabolic stability to reduce potential hepatotoxicity, a common issue with fluorinated compounds.

In addition to its anti-inflammatory potential, N-(2,2-Difluorobenzo1,3dioxol-5-yl)acetamide has shown activity in cancer cell lines. Recent studies suggest that it induces apoptosis in certain cancer types by modulating the PI3K/AKT signaling pathway. These findings open new avenues for its application in oncology, particularly in combination therapies with existing chemotherapeutic agents.

The safety profile of N-(2,2-Difluorobenzo1,3dioxol-5-yl)acetamide has also been a focus of recent research. Toxicity studies in animal models have indicated a relatively low acute toxicity, with no significant adverse effects observed at therapeutic doses. However, long-term studies are needed to fully assess its safety and potential side effects.

In conclusion, N-(2,2-Difluorobenzo1,3dioxol-5-yl)acetamide (CAS: 948-94-7) represents a promising compound with diverse pharmacological applications. Its optimized synthesis, coupled with its anti-inflammatory and potential anticancer properties, positions it as a valuable candidate for further drug development. Future research should focus on addressing its metabolic stability and expanding its therapeutic indications through rigorous preclinical and clinical trials.

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